molecular formula C17H17N3O B13891869 N-(3-benzyl-4H-quinazolin-2-yl)acetamide

N-(3-benzyl-4H-quinazolin-2-yl)acetamide

Katalognummer: B13891869
Molekulargewicht: 279.34 g/mol
InChI-Schlüssel: MXAWMNOTNRVJDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Benzyl-4H-quinazolin-2-yl)acetamide is a quinazoline-derived acetamide compound characterized by a benzyl group at position 3 of the quinazoline ring and an acetamide moiety at position 2. Quinazoline derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Eigenschaften

Molekularformel

C17H17N3O

Molekulargewicht

279.34 g/mol

IUPAC-Name

N-(3-benzyl-4H-quinazolin-2-yl)acetamide

InChI

InChI=1S/C17H17N3O/c1-13(21)18-17-19-16-10-6-5-9-15(16)12-20(17)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,19,21)

InChI-Schlüssel

MXAWMNOTNRVJDH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy Overview

The preparation of N-(3-benzyl-4H-quinazolin-2-yl)acetamide generally involves the following key steps:

  • Formation of the quinazoline ring system, often via cyclization of appropriate anthranilic acid derivatives or isatoic anhydride with amines.
  • Introduction of the benzyl substituent at the 3-position, frequently through alkylation or condensation reactions.
  • Acetylation of the amino group to form the acetamide functionality.

Synthesis of the Quinazoline Core

2.1. From Isatoic Anhydride and Amines

One robust and widely used method involves reacting isatoic anhydride with benzylamine or substituted amines to form 2-substituted quinazolin-4(3H)-ones. This reaction proceeds via nucleophilic attack of the amine on the isatoic anhydride, followed by ring closure to form the quinazoline nucleus.

  • Procedure : Isatoic anhydride (1 equiv) is dissolved in acetonitrile or N,N-dimethylacetamide (DMAC), and benzylamine (1.05 equiv) is added. The mixture is stirred at room temperature or slightly elevated temperature (e.g., 24 hours) to afford the intermediate 2-benzylquinazolin-4(3H)-one.

  • Advantages : Mild conditions, good yields, and commercially available starting materials.

2.2. Niementowski Synthesis

Alternatively, 3- or 4-substituted anthranilic acids can be reacted with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazolines, which can be further functionalized.

Introduction of the Benzyl Group at the 3-Position

The benzyl substituent at the 3-position can be introduced by:

For example, in patent US8114995B2, alkylation is performed by reacting quinazolinone derivatives with ethylene carbonate or benzyl halides in solvents such as dimethylformamide (DMF), dichloromethane, or tetrahydrofuran at elevated temperatures (around 110°C). This method allows controlled alkylation with good cost efficiency.

Acetylation to Form the Acetamide Group

The amino group on the quinazoline ring can be acetylated to form the acetamide moiety by:

  • Reaction with acetyl chloride or acetic anhydride in the presence of a base or suitable solvent.

  • For example, chloroacetyl chloride can be reacted with 3-aminoquinazoline derivatives in dry dichloromethane with triethylamine at room temperature to yield 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives, which can be further transformed.

  • Acetylation may also be performed using acetyl chloride as both reagent and solvent, with the reaction conditions influencing the regioselectivity of acetylation (lactam vs lactim forms).

Representative Detailed Synthetic Procedure

Synthesis of N-(3-benzyl-4H-quinazolin-2-yl)acetamide (Example)

Step Reagents & Conditions Description Yield & Notes
1. Formation of 2-benzylquinazolin-4(3H)-one Isatoic anhydride (1 equiv), benzylamine (1.05 equiv), acetonitrile or DMAC, stir 24 h at room temp Nucleophilic ring opening and cyclization to form quinazolinone core with benzyl substituent at 2-position High yield, crude product used directly
2. Acetylation of amino group Acetyl chloride (excess), triethylamine (1 equiv), dry dichloromethane, 0–25°C, 30 min to 1 h Formation of acetamide by acetylation of quinazoline amino group Moderate to good yield; reaction monitored by TLC
3. Purification Crystallization from dichloromethane/heptane or column chromatography on silica gel Isolation of pure N-(3-benzyl-4H-quinazolin-2-yl)acetamide Purity >95% by HPLC

This procedure is adapted from general methods described in the literature and patents.

Solvents and Reaction Conditions

Step Solvent(s) Temperature Notes
Quinazoline formation Acetonitrile, N,N-dimethylacetamide (DMAC) Room temperature to 80°C Solvents chosen for solubility and reaction efficiency
Alkylation (benzyl introduction) Dimethylformamide, dichloromethane, tetrahydrofuran ~110°C (for alkylation with ethylene carbonate) Elevated temperature improves alkylation rate and control
Acetylation Dry dichloromethane, sometimes acetyl chloride as solvent 0–25°C Control of regioselectivity and side reactions

Purification and Characterization

  • Purification is commonly achieved by crystallization (e.g., dichloromethane/heptane mixtures) or silica gel column chromatography.

  • Characterization techniques include:

    • High-performance liquid chromatography (HPLC) for purity assessment.

    • Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) for structural confirmation.

    • Mass spectrometry (MS) for molecular weight verification.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages References
Isatoic Anhydride + Benzylamine Isatoic anhydride, benzylamine Acetonitrile or DMAC RT, 24 h Mild, straightforward, good yields
Alkylation with Ethylene Carbonate or Benzyl Halide Quinazolinone derivatives Ethylene carbonate, DMF, 110°C Elevated temp, controlled alkylation Cost-effective, controlled substitution
Acetylation of Amino Group 3-aminoquinazoline derivatives Acetyl chloride, triethylamine 0–25°C, DCM solvent Efficient acetamide formation

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-benzyl-4H-quinazolin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

Table 1: Structural Comparison of Key Quinazoline Acetamides
Compound Name Substituents on Quinazoline Acetamide Substituents Key Pharmacological Activity
N-(3-Benzyl-4H-quinazolin-2-yl)acetamide 3-Benzyl None Under investigation
N-(2-Benzylphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide 7-Chloro, 4-oxo 2-Benzylphenyl Antimicrobial (potential)
2-(4-oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide 4-oxo 1,3-Thiazol-2-yl Anticancer (potential)
N-(1,3-benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide 2-Hydroxy, 4-oxo 1,3-Benzodioxol-5-yl Neuroprotective (potential)

Key Observations:

  • Hydroxy Groups: The 2-hydroxy substituent in may improve solubility and hydrogen-bonding interactions, a feature absent in the target compound.

Pharmacological Activity and Selectivity

Table 2: Activity Comparison of Selected Acetamide Derivatives
Compound Anti-inflammatory Activity Anticancer Activity Ulcerogenic Potential
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Stronger than Diclofenac Not reported Moderate
N-(3-Benzyl-4H-quinazolin-2-yl)acetamide Not reported Under study Likely low
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide Not applicable IC50 < 10 µM (HCT-1) Not reported

Insights:

  • Anti-inflammatory Activity: The ethylamino substituent in enhances activity compared to the unmodified acetamide in the target compound, suggesting that nitrogen-containing groups improve COX-2 inhibition.
  • Anticancer Potential: Sulfonyl and pyrrolidinyl groups in demonstrate marked cytotoxicity, highlighting the importance of electron-deficient substituents for anticancer effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.